molecular formula C12H9N3O2 B6264466 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1334492-21-5

2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B6264466
CAS No.: 1334492-21-5
M. Wt: 227.2
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Description

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a pyrimidine ring.

    2-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

Uniqueness

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

1334492-21-5

Molecular Formula

C12H9N3O2

Molecular Weight

227.2

Purity

90

Origin of Product

United States

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